molecular formula C19H14F3N3OS B3006202 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 823834-27-1

4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B3006202
CAS No.: 823834-27-1
M. Wt: 389.4
InChI Key: UKXFBXXZADCXHY-UHFFFAOYSA-N
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Description

4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidin-2-ylthio intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide: shares similarities with other benzamide derivatives and pyrimidine-containing compounds.

    Trifluoromethylphenyl derivatives: These compounds often exhibit unique chemical and biological properties due to the presence of the trifluoromethyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-((pyrimidin-2-ylthio)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its synthesis, biological mechanisms, and specific activities, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions. A common method includes preparing the pyrimidin-2-ylthio intermediate, which is then coupled with a benzamide derivative under controlled conditions to ensure high yield and purity.

General Reaction Scheme:

  • Preparation of pyrimidin-2-ylthio intermediate.
  • Coupling with a trifluoromethyl-substituted benzamide.
  • Purification through crystallization.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression. Notably, it has been shown to inhibit the activity of the ABCC10 transporter, which mediates resistance to paclitaxel, a common chemotherapeutic agent. This inhibition enhances the efficacy of paclitaxel in resistant cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity across various cancer cell lines. For instance, it has been tested against multiple types of cancer including breast, colon, and melanoma cancers.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)% Inhibition
T-47D (Breast)1.9590.47
HCT-116 (Colon)0.8084.32
SK-MEL-5 (Melanoma)0.8781.58

These results demonstrate the compound's potential as a therapeutic agent in oncology .

Case Studies

Several studies have investigated the effects of this compound in vivo and in vitro:

  • Study on Colorectal Cancer : The compound was shown to inhibit growth in human colorectal cancer cells significantly, suggesting its potential for treating gastrointestinal malignancies .
  • Combination Therapy with Paclitaxel : In animal models, the combination of this compound with paclitaxel demonstrated enhanced antitumor efficacy compared to paclitaxel alone, highlighting its role as a resistance modulator .

Enzyme Inhibition

Beyond its anticancer properties, this compound also shows promise as an enzyme inhibitor. It has been studied for its effects on various enzymes involved in metabolic processes.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Mechanism
Alkaline Phosphatase0.420Competitive Inhibition
ABC Transporter25 nMNoncompetitive Inhibition

These findings indicate that the compound could be useful in therapeutic strategies targeting metabolic pathways associated with cancer progression .

Future Directions

Future research should focus on:

  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.
  • Clinical Trials : Evaluating its efficacy and safety in human subjects.
  • Structural Modifications : Developing analogs that may enhance potency or reduce toxicity.

Properties

IUPAC Name

4-(pyrimidin-2-ylsulfanylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3OS/c20-19(21,22)15-3-1-4-16(11-15)25-17(26)14-7-5-13(6-8-14)12-27-18-23-9-2-10-24-18/h1-11H,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXFBXXZADCXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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